

Protocol for Assessing Extrapyramidal Side Effects of Flupentixol Decanoate

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Flupentixol decanoate, a long-acting injectable antipsychotic, is effective in the management of chronic schizophrenia and other psychotic disorders. However, its use is associated with a risk of extrapyramidal side effects (EPS), which are drug-induced movement disorders that can significantly impact a patient's quality of life and treatment adherence. Rigorous and standardized assessment of EPS is crucial during clinical trials and post-marketing surveillance to ensure patient safety and to accurately characterize the side-effect profile of **flupentixol decanoate**.

This document provides detailed protocols for assessing the primary types of EPS: Parkinsonism, akathisia, dystonia, and tardive dyskinesia. The protocols are based on widely validated rating scales.

Data Presentation: Standardized Rating Scales for Extrapyramidal Symptoms

The assessment of extrapyramidal side effects is conducted using standardized rating scales, each designed to quantify the severity of specific movement abnormalities. The selection of the appropriate scale depends on the type of EPS being evaluated. The Extrapyramidal Symptom Rating Scale (ESRS) is a comprehensive tool that can be used to assess all major types of drug-induced movement disorders.[1][2][3]



| Rating Scale | Primary Target EPS | Number of Items | Scoring Range | Key Features |
|---|---|-----------------------|---|--|
| Simpson-Angus Scale (SAS) | Parkinsonism | 10 | 0-4 per item | Assesses rigidity, tremor, and hypokinesia through physical examination.[4] |
| Barnes Akathisia Rating Scale (BARS) | Akathisia | 4 | 0-3 for objective and subjective items; 0-5 for global assessment | Evaluates both the objective observable restlessness and the patient's subjective experience of inner restlessness.[7] [8][9][10] |
| Abnormal Involuntary Movement Scale (AIMS) | Tardive Dyskinesia | 12 | 0-4 per item | Standardized tool for detecting and monitoring the severity of involuntary movements across different body regions.[11] [12][13][14] |
| Extrapyramidal Symptom Rating Scale (ESRS) | Comprehensive (Parkinsonism, Akathisia, Dystonia, Dyskinesia) | Varies by subscale | Varies by subscale | A comprehensive instrument with subscales for different types of drug-induced movement disorders.[1][2][3] [15][16] |



Experimental Protocols Protocol for Assessing Parkinsonism using the Simpson-Angus Scale (SAS)

The SAS is a 10-item rating scale used to measure drug-induced parkinsonism.[5] Each item is rated on a 5-point scale from 0 (normal) to 4 (most severe).[4]

- Gait: Observe the patient walking, noting the swing of their arms and general posture.
 - 0 = Normal.
 - 1 = Diminished arm swing.
 - 2 = Marked diminution in arm swing with obvious rigidity.
 - 3 = Stiff gait with arms held rigidly.
 - 4 = Shuffling gait with propulsion and retropulsion.[17]
- Arm Dropping: The patient and examiner raise their arms to shoulder height and let them fall.
 - 0 = Normal, free fall with a slap and rebound.
 - 1 = Fall is slightly slowed.
 - 2 = Fall is slowed with no rebound.
 - 3 = Marked slowing, no slap.
 - 4 = Arms fall as if against resistance.[17]
- Shoulder Shaking: With the patient's arm bent at a right angle, the examiner grasps the hand and elbow and pushes the upper arm to and fro, noting resistance.
 - \circ 0 = Normal.



- 1 = Slight stiffness.
- 2 = Moderate stiffness.
- 3 = Marked rigidity.
- 4 = Extreme stiffness, almost a frozen shoulder.[17]
- Elbow Rigidity: Passively extend and flex the patient's elbow, palpating the biceps for resistance.
- Wrist Rigidity: Assess resistance to passive movement of the wrist.
- Leg Pendulousness: With the patient sitting, lift their leg and allow it to swing freely.
- Head Dropping: With the patient lying down, lift their head and let it fall back.
- Glabella Tap: Tap gently on the patient's glabella and observe for blinking.
- Tremor: Observe for tremors at rest.
- Salivation: Observe for excessive salivation.

Protocol for Assessing Akathisia using the Barnes Akathisia Rating Scale (BARS)

The BARS is the most widely used rating scale for akathisia and includes objective and subjective items.[7]

- Observation: Observe the patient while they are seated and then standing, each for a minimum of two minutes, while engaged in neutral conversation.[8][9]
- Objective Assessment (Item 1): Rate the patient's restless movements.
 - 0 = Normal, occasional fidgety movements.
 - 1 = Presence of characteristic restless movements for less than half the observation time.



- 2 = Restless movements are present for at least half the observation period.
- 3 = The patient is constantly engaged in restless movements and may be unable to remain seated or standing.[9]
- Subjective Assessment (Items 2 & 3): Elicit the patient's subjective experience through direct questioning.[9]
 - Awareness of Restlessness (Item 2):
 - 0 = Absence of inner restlessness.
 - 1 = Non-specific sense of inner restlessness.
 - 2 = Awareness of an inability to keep legs still or a desire to move.
 - 3 = Awareness of an intense compulsion to move most of the time.
 - Distress Related to Restlessness (Item 3):
 - 0 = No distress.
 - 1 = Mild distress.
 - 2 = Moderate distress.
 - 3 = Severe distress.[9]
- Global Clinical Assessment of Akathisia (Item 4): Provide an overall rating of the severity of the akathisia.
 - \circ 0 = Absent.
 - 1 = Questionable.
 - 2 = Mild akathisia.
 - 3 = Moderate akathisia.



- 4 = Marked akathisia.
- 5 = Severe akathisia.[8]

Protocol for Assessing Tardive Dyskinesia using the Abnormal Involuntary Movement Scale (AIMS)

The AIMS is a 12-item scale used to detect and monitor tardive dyskinesia in patients receiving antipsychotic medications.[11][12] Items 1-7 assess the severity of involuntary movements across different body regions.[11]

- Patient Preparation: Seat the patient in a firm, armless chair.[11] Ask if they have anything in their mouth and to remove it.[13]
- Observation at Rest: Observe the patient unobtrusively while they are sitting at rest.[11]
- · Specific Examination Tasks:
 - Ask the patient to open their mouth and observe the tongue at rest. Do this twice.[12]
 - Ask the patient to protrude their tongue. Do this twice.[12]
 - Ask the patient to tap their thumb against each finger rapidly for 10-15 seconds with each hand.[11]
 - Ask the patient to extend both arms in front with palms down.[11]
 - Flex and extend the patient's arms one at a time.[13]
 - Have the patient stand up and observe their posture and any movements.[12]
 - Ask the patient to walk a few paces, turn, and walk back. Do this twice.
- Scoring: Rate the severity of involuntary movements for each of the first 7 items on a 5-point scale (0=none, 1=minimal, 2=mild, 3=moderate, 4=severe).[13]



- Items 1-4 cover facial and oral movements.[12]
- Items 5-7 assess extremity and truncal dyskinesia.[12]
- Items 8-10 are global judgments of severity, incapacitation, and the patient's awareness of the movements.[12]
- Items 11-12 document the patient's dental status.[12]

Protocol for Comprehensive EPS Assessment using the Extrapyramidal Symptom Rating Scale (ESRS)

The ESRS is a comprehensive tool designed to assess Parkinsonism, akathisia, dystonia, and tardive dyskinesia.[1][15][16] It includes a patient questionnaire and a clinician-rated examination.

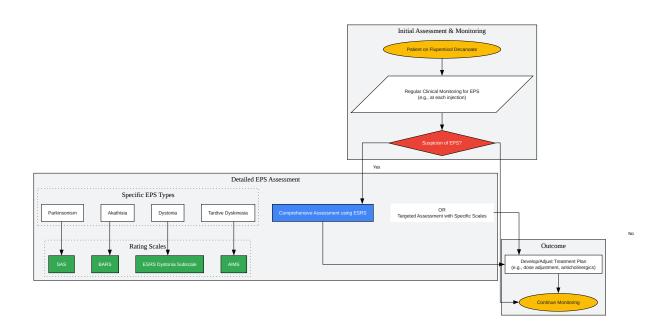
- Patient Questionnaire: Administer the 12-item questionnaire on subjective symptoms, with each item rated from 0 to 4.[1]
- Examination for Parkinsonism and Akathisia:
 - Observe facial expressiveness, speech, and any dyskinetic movements.
 - Ask the patient to extend both arms forward with palms down and eyes closed.
 - Have the patient write and draw a spiral with each hand.
 - Observe the patient walking.[2]
 - Assess postural stability by gently pushing the patient's shoulders and chest.[2]
 - Examine the muscle tone of all four limbs.[2]
- Examination for Dystonia: Assess for abnormal postures and muscle spasms in various body regions.



• Examination for Dyskinesia: Observe for involuntary movements in the face, oral region, trunk, and extremities.

Mandatory Visualizations

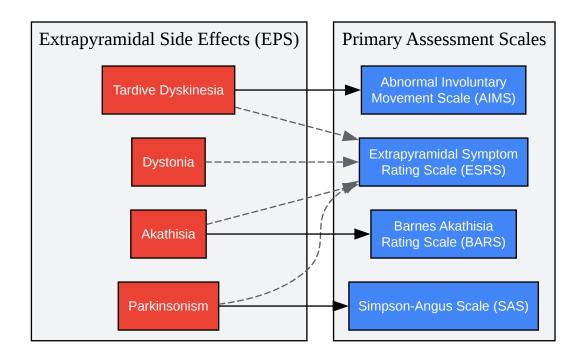




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Caption: Workflow for assessing extrapyramidal side effects.





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Caption: Relationship between EPS types and assessment scales.

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